Cas no 109806-71-5 (4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol)

4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol 化学的及び物理的性質
名前と識別子
-
- 1-Piperazineethanol,4-[(4-chlorophenyl)phenylmethyl]-
- 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol
- 2-[4-[(4-CHLOROPHENYL)PHENYLMETHYL]PIPERAZIN-1-YL]ETHANOL
- 4-(p-Chloro-α-phenylbenzyl)-1-piperazineethanol
- 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol
- Cetirizine ethanol
- Cetirizine impurity G
- UNII-PGV947X9B1
- Levocetirizine Impurity G
- 2-[4-{Chlorophenyl}Phenylmethyl]-1-
- 2-[4-{4-Chlorophenyl} Phenylmethyl]-1-Piperazinylethanol
- 2-{4-[(4-CHLORO-PHENYL)-PHENYL-METHYL]-PIPERAZIN-1-YL}-ETHANOL
- 4-[(4-Chlorophenyl)phenylMethyl]-(4-hydroxy-1-piperidinyl)-1-butanone
- 4-(p-Chloro-
- PGV947X9B1
- A1-50251
- 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-
- MFCD12870433
- AKOS015900402
- O-dealkyl-cetirizine
- DTXSID501196065
- Q27286550
- 4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol
- CETIRIZINE DIHYDROCHLORIDE IMPURITY G [EP IMPURITY]
- (+/-)-2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethan-1-ol
- 4-(p-Chloro-alpha-phenylbenzyl)-1-piperazineethanol
- CS-0166216
- 2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethanol
- SY045315
- 1-PIPERAZINEETHANOL, 4-(P-CHLORO-.ALPHA.-PHENYLBENZYL)-
- AC-5591
- 2-[4-[(4-Chlorophenyl)-phenyl methyl]-1-piperazinyl]ethanol
- 2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol
- A-phenylbenzyl)-1-piperazineethanol
- (RS)-2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethan-1-ol
- 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol
- {2-[4-(alpha-phenyl-p-chlorobenzyl)piperazin-1-yl]}ethanol
- 1-Piperazineethanol, 4-(p-chloro-alpha-phenylbenzyl)-
- UCB-P026
- SCHEMBL1405261
- 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol
- (R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride
- H11410
- 2-[4-[(4-chlorophenyl)-phenylmethyl]-1-piperazinyl]ethanol
- Cetirizine dihydrochloride impurity G [EP]
- ZJQSBXXYLQGZBR-UHFFFAOYSA-N
- A802089
- 2-[4-[(4-Chlorophenyl)-phenyl methyl]-1-piperazinyl] ethanol
- 109806-71-5
- 2-[4-[(4-chlorophenyl)-phenyl-methyl]piperazin-1-yl]ethanol
- FT-0665540
- 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol? (Cetirizine Impurity
- FT-0642682
- 1-Piperazineethanol, 4-[(4- chlorophenyl)phenylMethyl]-
- 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol dihydrochloride
- 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-; 1-Piperazineethanol, 4-(p-chloro-a-phenylbenzyl)- (6CI); 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol; 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol; 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol
- DB-040880
- 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol
-
- MDL: MFCD12870433
- インチ: InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2
- InChIKey: ZJQSBXXYLQGZBR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C(C2C=CC=CC=2)N2CCN(CCO)CC2)=CC=1
計算された属性
- せいみつぶんしりょう: 330.15000
- どういたいしつりょう: 330.15
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.7A^2
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 密度みつど: 1.191
- ふってん: 461.1 °C at 760 mmHg
- フラッシュポイント: 232.7 °C
- PSA: 26.71000
- LogP: 2.91510
4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol セキュリティ情報
4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM116307-10g |
2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol |
109806-71-5 | 95% | 10g |
$460 | 2021-08-06 | |
TRC | C377565-2.5g |
4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol |
109806-71-5 | 2.5g |
$2019.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D699741-5g |
2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol |
109806-71-5 | 95% | 5g |
$535 | 2024-07-20 | |
A2B Chem LLC | AE09524-1g |
4-(p-Chloro-α-phenylbenzyl)-1-piperazineethanol |
109806-71-5 | ≥ 99 % (HPLC) | 1g |
$227.00 | 2024-04-20 | |
1PlusChem | 1P008SLW-1g |
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol dihydrochloride |
109806-71-5 | 1g |
$871.00 | 2025-02-24 | ||
1PlusChem | 1P008SLW-250mg |
4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol dihydrochloride |
109806-71-5 | 250mg |
$326.00 | 2025-02-24 | ||
eNovation Chemicals LLC | D699741-5g |
2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol |
109806-71-5 | 95% | 5g |
$535 | 2025-02-28 | |
Chemenu | CM116307-1g |
2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol |
109806-71-5 | 95% | 1g |
$138 | 2023-11-25 | |
TRC | C377565-500mg |
4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol |
109806-71-5 | 500mg |
$470.00 | 2023-05-18 | ||
Chemenu | CM116307-25g |
2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol |
109806-71-5 | 95% | 25g |
$1006 | 2021-08-06 |
4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanolに関する追加情報
4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol: A Comprehensive Overview
4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol (CAS No. 109806-71-5) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and material science. The molecule combines a piperazine ring, a benzyl group with specific substituents, and an ethanol moiety, making it a versatile building block for various chemical reactions.
The piperazine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 4. This structure is known for its ability to form hydrogen bonds, which is crucial in drug design for enhancing bioavailability and binding affinity to target proteins. The benzyl group attached to the piperazine ring introduces aromaticity and hydrophobicity, which can influence the compound's solubility and permeability properties. The presence of a chlorine substituent at the para position of the benzene ring adds electron-withdrawing effects, potentially modulating the compound's electronic properties and reactivity.
Recent studies have explored the synthesis of 4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol through various routes, including nucleophilic substitution and coupling reactions. Researchers have optimized reaction conditions to improve yield and purity, making this compound more accessible for further experimentation. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated the use of microwave-assisted synthesis to expedite the formation of this compound, highlighting its feasibility for large-scale production.
In terms of applications, 4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol has shown promise in the development of antidepressant agents. Its ability to inhibit certain enzymes involved in neurotransmitter metabolism has been investigated in preclinical models. Another area of interest is its potential as a building block for peptide synthesis, where its amine functionality can be exploited to construct complex biomolecules with tailored activities.
Moreover, the compound has been studied for its antimicrobial properties. Research conducted at the University of California revealed that derivatives of this compound exhibit potent activity against Gram-positive bacteria, suggesting its potential use in developing novel antibiotics. These findings underscore the importance of exploring such compounds for addressing emerging antibiotic resistance challenges.
From a structural perspective, the ethanol moiety at position 1 of the piperazine ring introduces hydrophilic characteristics, which can enhance the compound's solubility in aqueous media. This feature is particularly advantageous in drug delivery systems where solubility is a critical factor. Additionally, computational studies have revealed that the compound's conformational flexibility allows it to adopt multiple orientations when interacting with biological targets, enhancing its binding efficiency.
The synthesis of 4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol involves several key steps that require precise control over reaction conditions. For example, the coupling reaction between piperazine and chlorobenzene derivatives requires catalytic systems such as palladium catalysts to ensure high yields. Recent advancements in catalytic chemistry have enabled more efficient pathways for this synthesis, reducing production costs and environmental impact.
In conclusion, 4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol (CAS No. 109806-71-5) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery and material science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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